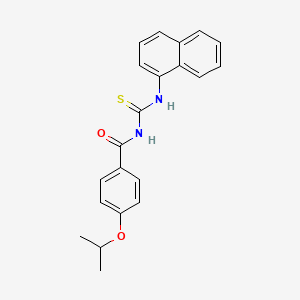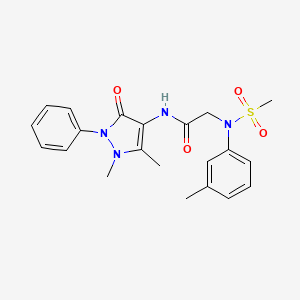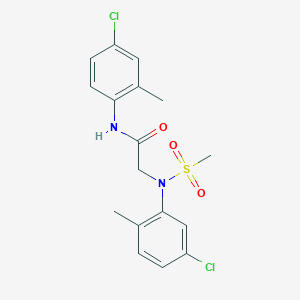![molecular formula C15H11BrCl2N2O2S B3708389 5-bromo-N-[(2,3-dichlorophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B3708389.png)
5-bromo-N-[(2,3-dichlorophenyl)carbamothioyl]-2-methoxybenzamide
Vue d'ensemble
Description
5-bromo-N-[(2,3-dichlorophenyl)carbamothioyl]-2-methoxybenzamide is a complex organic compound that belongs to the class of benzamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(2,3-dichlorophenyl)carbamothioyl]-2-methoxybenzamide typically involves the reaction of 5-bromo-2-methoxybenzoic acid with 2,3-dichloroaniline in the presence of a coupling agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-[(2,3-dichlorophenyl)carbamothioyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds .
Applications De Recherche Scientifique
5-bromo-N-[(2,3-dichlorophenyl)carbamothioyl]-2-methoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-bromo-N-[(2,3-dichlorophenyl)carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-N-(3,5-dichlorophenyl)benzamide
- 5-bromo-2-chlorophenol
- 5-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
5-bromo-N-[(2,3-dichlorophenyl)carbamothioyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2N2O2S/c1-22-12-6-5-8(16)7-9(12)14(21)20-15(23)19-11-4-2-3-10(17)13(11)18/h2-7H,1H3,(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWUEGHATTZALX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoate](/img/structure/B3708312.png)
![N-[(3,5-dichlorophenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B3708319.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B3708323.png)
![N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide](/img/structure/B3708326.png)
![5-bromo-2-methoxy-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3708334.png)
![2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B3708340.png)


![(5E)-1-(3,4-dimethylphenyl)-5-[(3-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3708354.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B3708378.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3708384.png)


